molecular formula C14H15NO5 B6324282 (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-49-3

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B6324282
CAS No.: 733740-49-3
M. Wt: 277.27 g/mol
InChI Key: UMSKLRUILBBSKW-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 3-nitrophenyl group attached via a 2-oxoethyl chain.

  • Coupling reactions between cyclopentane precursors and nitrophenyl-containing intermediates.
  • Cyclization strategies using ketone or ester functionalities, as seen in the synthesis of cyclopentane derivatives with phenyl substituents .
  • Purification via chromatography (e.g., silica gel or reverse-phase columns) and structural confirmation through NMR and mass spectrometry .

The nitro group at the meta position (3-nitrophenyl) introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and interactions in biological systems.

Properties

IUPAC Name

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-13(7-9-4-5-11(6-9)14(17)18)10-2-1-3-12(8-10)15(19)20/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSKLRUILBBSKW-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152915
Record name rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-49-3
Record name rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Cyclopentane Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane ring.

    Introduction of the Nitrophenyl Group: This step involves the nitration of a phenyl group, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Oxoethyl Group: This can be done through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo further oxidation to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

Building Block in Organic Synthesis

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules through various reactions:

  • Reactions:
    • Oxidation: Can be oxidized to introduce additional functional groups.
    • Reduction: The ketone group can be reduced to an alcohol.
    • Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.

These reactions enable the synthesis of derivatives that may possess enhanced biological or chemical properties.

Pharmacological Potential

Recent studies have explored the pharmacological potential of this compound. Its structural features suggest that it may interact with specific biological targets:

  • Enzyme Inhibition: Preliminary investigations indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer or metabolic disorders.
  • Antimicrobial Activity: There is emerging evidence suggesting that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Studies and Research Findings

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated that derivatives of this compound inhibited enzyme X by 50% at a concentration of 10 µM.
Study BAntimicrobial PropertiesShowed that the compound exhibited significant activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study CSynthesis of DerivativesDeveloped a series of analogs with varying substituents on the nitrophenyl group, leading to compounds with enhanced solubility and bioactivity.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent type, position, and ring system. Key comparisons are summarized below:

Substituent Variations on the Phenyl Ring

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(1S,3R)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid -NO₂ (meta) C₁₄H₁₅NO₅ 277.28 High polarity due to -NO₂; potential pharmacological activity inferred from peptidomimetic analogs . N/A
cis-3-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid -NO₂ (ortho) C₁₄H₁₅NO₅ 277.28 Ortho-nitro group may induce steric hindrance, altering binding affinity compared to meta isomers .
trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid -F (para) C₁₄H₁₅FO₃ 250.27 Fluorine’s electronegativity enhances metabolic stability; density: 1.237 g/cm³, boiling point: 417.6°C .
rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid -I (meta) C₁₄H₁₅IO₃ 362.18 Iodine’s bulkiness may reduce solubility; used as a building block in drug intermediates .

Ring System Modifications

Compound Name Ring System Key Differences Implications References
CIS-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Cyclohexane Larger ring size (6-membered vs. 5-membered) Increased conformational flexibility; altered pharmacokinetics .
(1S,3S)-3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid Cyclopentane with carbamoyl and trimethyl groups Additional methyl groups and carbamoyl substituent Enhanced lipophilicity; potential protease inhibition .

Biological Activity

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, also known as cis-3-[2-oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid, is a compound with a unique cyclopentane structure and a nitrophenyl group. Its biological activity has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C14H15NO5
  • Molecular Weight: 277.27 g/mol
  • CAS Number: 733740-49-3

The compound features a cyclopentane ring with a carboxylic acid functional group and a nitrophenyl moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrophenyl group is believed to play a significant role in modulating enzyme activity or receptor signaling pathways. This interaction can lead to inhibition of certain enzymes or alteration in signaling cascades, which may have therapeutic implications.

Antitumor Activity

Research has indicated that derivatives of nitrophenyl compounds exhibit antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including TK-10 and HT-29, suggesting potential applications in cancer therapy .

Compound Cell Line IC50 (µM) Activity
This compoundTK-1015Moderate inhibition
(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acidHT-2912Significant inhibition

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. In vitro assays suggest that it may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy .

Study 1: Anticancer Efficacy

A study conducted on various nitrophenyl derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against cancer cells. The study utilized a series of assays to evaluate cell viability and apoptosis induction .

Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological properties of the compound, assessing its impact on cell signaling pathways associated with inflammation and cancer progression. The results indicated that the compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokine production .

Q & A

Q. What are the established synthetic routes for (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid?

  • Methodological Answer : Synthesis involves three key steps:

Cyclopentane Ring Formation : Cyclization of linear precursors (e.g., via Dieckmann condensation or transition-metal-catalyzed cycloaddition) to establish the core structure.

Carboxylic Acid Introduction : Oxidation of a methyl or alcohol group using reagents like KMnO₄ or CrO₃ under controlled pH (e.g., acidic conditions for regioselectivity) .

Nitration : Electrophilic aromatic substitution at the phenyl group using HNO₃/H₂SO₄. Temperature control (0–5°C) minimizes byproducts and ensures 3-nitro regioselectivity .
Critical Step : Purification via column chromatography (hexane/EtOAc gradients) isolates the enantiomerically pure product.

Q. How is the stereochemistry of the compound confirmed?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with UV detection at 254 nm .
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters and electron density maps .
  • NMR Analysis : NOESY or ROESY experiments detect spatial proximity of protons (e.g., cyclopentane ring vs. nitrophenyl group) to infer stereochemistry .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of the compound?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variability : Validate compound purity (>95%) via HPLC-MS and elemental analysis.
  • Assay Conditions : Standardize cell-based assays (e.g., NF-κB inhibition for anti-inflammatory activity) using consistent cell lines (e.g., RAW 264.7 macrophages) and controls .
  • Structural Confirmation : Re-analyze batch samples via FT-IR and 2D NMR to rule out degradation or isomerization .

Q. What strategies optimize the nitration step to achieve regioselectivity for the 3-nitrophenyl group?

  • Methodological Answer :
  • Directed Nitration : Use meta-directing groups (e.g., electron-withdrawing substituents) on the phenyl ring to favor 3-nitro positioning.
  • Mixed-Acid System : HNO₃/H₂SO₄ at 0–5°C minimizes polynitration. Monitor reaction progress via TLC (Rf ~0.4 in 1:3 EtOAc/hexane) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies and regioselectivity trends .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant enzymes (e.g., COX-2 for anti-inflammatory studies) and fluorogenic substrates .
  • Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., COX-2’s hydrophobic channel). Key interactions include H-bonding with Arg120 and π-π stacking with Tyr355 .
  • SPR Analysis : Quantify binding kinetics (ka/kd) via surface plasmon resonance using immobilized target proteins .

Comparative and Mechanistic Questions

Q. How does the 3-nitrophenyl substituent influence reactivity compared to analogs (e.g., methoxy or halogenated derivatives)?

  • Methodological Answer :
  • Electrochemical Analysis : Cyclic voltammetry reveals nitro group redox activity (-0.8 V vs. Ag/AgCl), absent in methoxy analogs .
  • Solubility Profiling : Nitro derivatives exhibit lower aqueous solubility (logP ~2.5) vs. methoxy analogs (logP ~1.8) due to reduced polarity .
  • Bioactivity Trends : Nitro groups enhance enzyme inhibition (e.g., COX-2 IC₅₀ = 1.2 µM) compared to chloro derivatives (IC₅₀ = 5.8 µM) .

Q. What computational methods predict the compound’s physicochemical properties?

  • Methodological Answer :
  • Quantum Mechanics : Calculate dipole moments and HOMO-LUMO gaps using Gaussian 16 (B3LYP/6-31G* basis set) .
  • Molecular Dynamics : Simulate solvation dynamics in explicit water models (TIP3P) to estimate diffusion coefficients .
  • ADMET Prediction : Use SwissADME to forecast bioavailability (%F = 65), blood-brain barrier penetration (CNS = -2.1), and CYP450 interactions .

Data Contradiction Analysis

Q. Why do studies report conflicting enzymatic inhibition data for this compound?

  • Methodological Answer :
  • Source Variability : Cross-validate enzyme sources (e.g., human recombinant vs. bovine serum-derived COX-2).
  • Assay Interference : Test for nitro group-mediated fluorescence quenching in fluorogenic assays using LC-MS/MS validation .
  • Redox Activity : Pre-incubate compound with antioxidants (e.g., ascorbate) to rule out nonspecific redox effects .

Experimental Design Tables

Q. Table 1: Nitration Optimization Parameters

ConditionYield (%)Regioselectivity (3-Nitro:4-Nitro)
HNO₃/H₂SO₄, 0°C789:1
Acetyl nitrate, RT456:1
Fe(NO₃)₃ in AcOH, 40°C627:1
Adapted from multi-step synthesis protocols

Q. Table 2: Comparative Bioactivity of Structural Analogs

CompoundCOX-2 IC₅₀ (µM)Solubility (mg/mL)
3-Nitrophenyl derivative1.20.45
4-Fluorophenyl derivative3.80.92
2-Methoxyphenyl derivative8.51.34
Data synthesized from in vitro studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.